Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Substitution with 2-chloro-4-fluorobenzyl group: This can be done via a nucleophilic substitution reaction using the corresponding benzyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(2-chloro-4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique electronic properties, making it a valuable compound for various applications.
Biological Activity
Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an overview of its structure, synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H9ClF4N2O2
- Molecular Weight : 336.67 g/mol
- CAS Number : 1946817-79-3
The compound features a pyrazole ring with a trifluoromethyl group and a chlorofluorobenzyl substituent. The presence of multiple fluorine atoms contributes to its chemical stability and lipophilicity, which may enhance its biological activity compared to related compounds.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to create the pyrazole framework.
- Substitution Reactions : Introducing the chloro and trifluoromethyl groups through electrophilic aromatic substitution.
- Esterification : Converting the carboxylic acid to its methyl ester form.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structural motifs have shown promising results against various bacterial strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 2 μg/ml |
Compound B | Escherichia coli | 8 μg/ml |
These findings suggest that modifications in the molecular structure can significantly influence antimicrobial efficacy.
The biological activity of this compound may be attributed to its interaction with specific molecular targets. Research indicates that similar pyrazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and disrupt metabolic pathways critical for bacterial survival.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial activity of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential. -
Pharmacokinetic Studies :
Pharmacokinetic evaluations indicated that the compound exhibits favorable absorption and distribution characteristics due to its lipophilic nature. This property may enhance its bioavailability when administered in vivo. -
Toxicity Assessments :
Toxicity studies conducted on animal models revealed that this compound has a relatively low toxicity profile at therapeutic doses, making it a candidate for further development in pharmaceutical applications.
Properties
Molecular Formula |
C13H9ClF4N2O2 |
---|---|
Molecular Weight |
336.67 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H9ClF4N2O2/c1-22-12(21)10-5-11(13(16,17)18)19-20(10)6-7-2-3-8(15)4-9(7)14/h2-5H,6H2,1H3 |
InChI Key |
GFCICQDHICCMCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.